molecular formula C20H16N2 B14228735 N-[(Anthracen-9-YL)methyl]pyridin-3-amine CAS No. 596813-63-7

N-[(Anthracen-9-YL)methyl]pyridin-3-amine

Cat. No.: B14228735
CAS No.: 596813-63-7
M. Wt: 284.4 g/mol
InChI Key: TVTQLNGPKLJKFL-UHFFFAOYSA-N
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Description

N-[(Anthracen-9-YL)methyl]pyridin-3-amine is a compound that combines the structural features of anthracene and pyridine. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Anthracen-9-YL)methyl]pyridin-3-amine typically involves the reaction of anthracene-9-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of anthracene-9-carbaldehyde reacts with the amine group of pyridin-3-amine to form an imine intermediate, which is then reduced to the desired amine product.

Reaction Conditions:

    Reactants: Anthracene-9-carbaldehyde and pyridin-3-amine

    Catalyst: Sodium triacetoxyborohydride or similar reducing agents

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(Anthracen-9-YL)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, while nucleophilic substitution can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Anthraquinone derivatives

    Reduction: Piperidine derivatives

    Substitution: Halogenated anthracene or pyridine derivatives

Mechanism of Action

The mechanism of action of N-[(Anthracen-9-YL)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

596813-63-7

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(anthracen-9-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C20H16N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-13,22H,14H2

InChI Key

TVTQLNGPKLJKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CN=CC=C4

Origin of Product

United States

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